6-Chloro-4-(methoxycarbonyl)pyridine-2-carboxylic acid
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Overview
Description
6-Chloro-4-(methoxycarbonyl)pyridine-2-carboxylic acid is an organic compound with the molecular formula C8H6ClNO4 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(methoxycarbonyl)pyridine-2-carboxylic acid typically involves the chlorination of 4-(methoxycarbonyl)pyridine-2-carboxylic acid. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(methoxycarbonyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxycarbonyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Substitution: Formation of 6-substituted pyridine-2-carboxylic acid derivatives.
Reduction: Formation of 6-chloro-4-(methoxycarbonyl)pyridine-2-methanol.
Oxidation: Formation of 6-chloro-4-(carboxy)pyridine-2-carboxylic acid.
Scientific Research Applications
6-Chloro-4-(methoxycarbonyl)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-4-(methoxycarbonyl)pyridine-2-carboxylic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form more complex molecules. In biological systems, its activity would depend on its interaction with specific molecular targets, such as enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methylpyridine-4-carboxylic acid: Similar structure but with a methyl group instead of a methoxycarbonyl group.
6-Methyl-2-pyridinecarboxylic acid: Lacks the chlorine and methoxycarbonyl groups, making it less reactive in certain chemical reactions.
Uniqueness
6-Chloro-4-(methoxycarbonyl)pyridine-2-carboxylic acid is unique due to the presence of both a chlorine atom and a methoxycarbonyl group, which confer distinct reactivity and potential for diverse chemical transformations .
Properties
Molecular Formula |
C8H6ClNO4 |
---|---|
Molecular Weight |
215.59 g/mol |
IUPAC Name |
6-chloro-4-methoxycarbonylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6ClNO4/c1-14-8(13)4-2-5(7(11)12)10-6(9)3-4/h2-3H,1H3,(H,11,12) |
InChI Key |
VHOQJZFBBKEBQN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)Cl)C(=O)O |
Origin of Product |
United States |
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